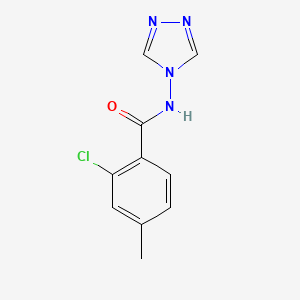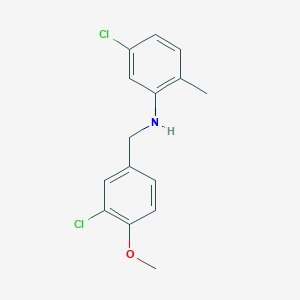![molecular formula C17H16FN5O B5864457 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as FPTA and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of FPTA involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is required for DNA replication and cell growth.
Biochemical and Physiological Effects:
FPTA has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have antibacterial and antifungal properties. FPTA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FPTA in lab experiments is its specificity for DHODH inhibition. FPTA has been found to be a potent and selective inhibitor of DHODH. However, one limitation of using FPTA in lab experiments is its solubility. FPTA is poorly soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on FPTA. One area of research is the development of FPTA analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of FPTA in the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, the mechanism of action of FPTA could be further elucidated to better understand its effects on cellular processes.
Conclusion:
In conclusion, FPTA is a chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. FPTA has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of FPTA involves the reaction of 4-fluoroaniline with sodium azide to form the corresponding azide. This azide is then reacted with ethyl 2-bromoacetate to form the tetrazole ring. The final step involves the substitution of the bromine atom with the phenylethyl group to form FPTA.
Wissenschaftliche Forschungsanwendungen
FPTA has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties. FPTA has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-15-8-6-14(7-9-15)17-20-22-23(21-17)12-16(24)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBAVAIAIDFRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)

![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

